molecular formula C19H15NO4 B5740941 3-[(4-methylbenzoyl)amino]phenyl 2-furoate

3-[(4-methylbenzoyl)amino]phenyl 2-furoate

Cat. No. B5740941
M. Wt: 321.3 g/mol
InChI Key: UENZFMCYRDLFEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-methylbenzoyl)amino]phenyl 2-furoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a derivative of furoic acid and has been synthesized through various methods.

Mechanism of Action

The mechanism of action of 3-[(4-methylbenzoyl)amino]phenyl 2-furoate is not fully understood. However, it is believed to exert its anti-inflammatory and anti-cancer effects through the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins that contribute to inflammation. It has also been shown to inhibit the activity of phosphoinositide 3-kinase (PI3K), which is a signaling pathway involved in cell growth and survival.
Biochemical and Physiological Effects:
Studies have shown that 3-[(4-methylbenzoyl)amino]phenyl 2-furoate has various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in these cells. It has also been shown to reduce inflammation in various models of inflammation. In addition, it has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-[(4-methylbenzoyl)amino]phenyl 2-furoate in lab experiments is its potential to inhibit the growth of cancer cells and reduce inflammation, which makes it a promising candidate for the development of anti-cancer and anti-inflammatory drugs. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.

Future Directions

There are several future directions for the study of 3-[(4-methylbenzoyl)amino]phenyl 2-furoate. One direction is to further investigate its mechanism of action to optimize its use in lab experiments. Another direction is to investigate its potential use in the treatment of other diseases, such as Parkinson's disease and multiple sclerosis. Additionally, further studies can be conducted to determine its potential use in photodynamic therapy and to optimize its use in this field.

Synthesis Methods

The synthesis of 3-[(4-methylbenzoyl)amino]phenyl 2-furoate has been achieved through several methods. One of the most popular methods involves the reaction of 4-methylbenzoyl chloride and 3-aminophenol in the presence of a base such as triethylamine. The resulting intermediate is then reacted with furoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to obtain the final product.

Scientific Research Applications

3-[(4-methylbenzoyl)amino]phenyl 2-furoate has been extensively studied for its potential applications in various fields. In the field of medicine, it has been shown to possess anti-inflammatory and anti-cancer properties. It has also been studied for its potential use in photodynamic therapy, which involves the use of light to activate a photosensitizer to destroy cancer cells. In addition, it has been studied for its potential use in the treatment of Alzheimer's disease.

properties

IUPAC Name

[3-[(4-methylbenzoyl)amino]phenyl] furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO4/c1-13-7-9-14(10-8-13)18(21)20-15-4-2-5-16(12-15)24-19(22)17-6-3-11-23-17/h2-12H,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UENZFMCYRDLFEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)OC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-[(4-Methylbenzoyl)amino]phenyl] furan-2-carboxylate

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